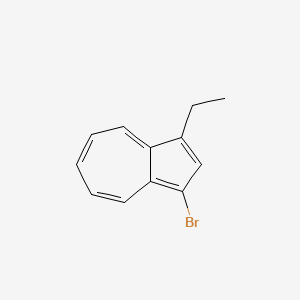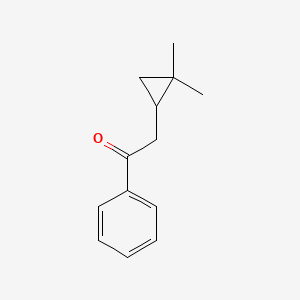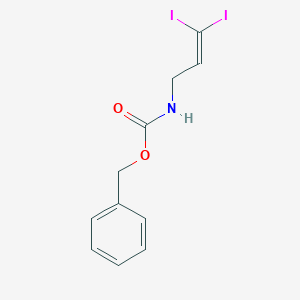![molecular formula C32H26 B14226958 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene CAS No. 581094-65-7](/img/structure/B14226958.png)
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene is an organic compound with the molecular formula C32H26. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two 2-methylphenyl groups attached to the 9 and 10 positions of the anthracene core via ethenyl linkages. This compound is known for its unique photophysical properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product. For instance, the Suzuki coupling reaction may involve the use of palladium catalysts, base, and solvents like toluene or ethanol under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk.
化学反应分析
Types of Reactions
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl linkages to ethyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the anthracene core or the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce fully saturated hydrocarbons.
科学研究应用
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene has several scientific research applications:
Chemistry: It is used as a fluorescent probe due to its strong blue emission and high quantum yield.
Biology: Its photophysical properties make it useful in studying biological systems through fluorescence microscopy.
作用机制
The mechanism by which 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with specific biomolecules or materials that can quench or enhance its fluorescence.
相似化合物的比较
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene exhibits unique photophysical properties, such as a larger Stokes shift and higher thermal stability . These characteristics make it particularly valuable in applications requiring robust and efficient fluorescent materials.
属性
CAS 编号 |
581094-65-7 |
|---|---|
分子式 |
C32H26 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
9,10-bis[2-(2-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C32H26/c1-23-11-3-5-13-25(23)19-21-31-27-15-7-9-17-29(27)32(30-18-10-8-16-28(30)31)22-20-26-14-6-4-12-24(26)2/h3-22H,1-2H3 |
InChI 键 |
UDSGSAQXBSSPAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
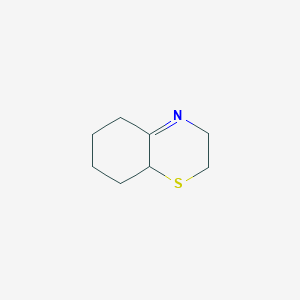
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
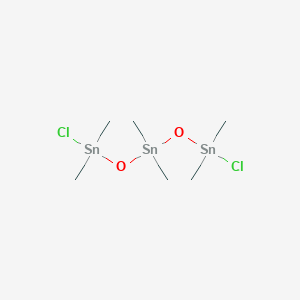
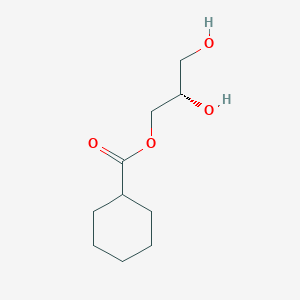
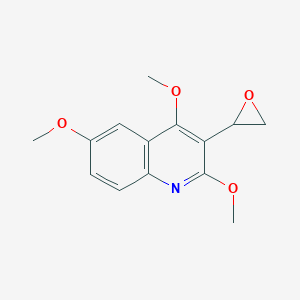
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
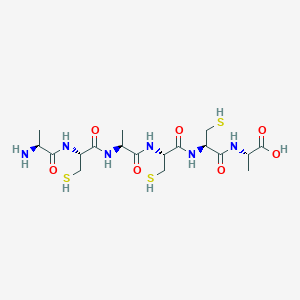
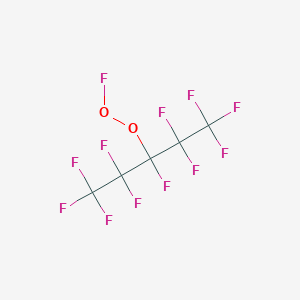
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
